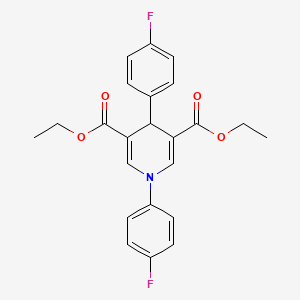
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research. This compound belongs to the family of pyridine derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves its ability to interact with various cellular pathways and proteins. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In neurodegenerative diseases, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to modulate the activity of various enzymes and proteins involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have several biochemical and physiological effects, including the modulation of various signaling pathways, reduction of oxidative stress, and inhibition of inflammation. diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One advantage of using diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing adverse effects. However, one limitation is the difficulty in synthesizing diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, which can limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action in more detail, particularly its interactions with specific signaling pathways and proteins. Additionally, further studies on the safety and toxicity profile of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are needed to determine its potential as a therapeutic agent.
合成法
The synthesis of diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, including the condensation of ethyl cyanoacetate with 4-fluorobenzaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The product is then subjected to esterification with diethyl oxalate to yield the final compound.
科学的研究の応用
Diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, diethyl 1,4-bis(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has demonstrated neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
diethyl 1,4-bis(4-fluorophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c1-3-29-22(27)19-13-26(18-11-9-17(25)10-12-18)14-20(23(28)30-4-2)21(19)15-5-7-16(24)8-6-15/h5-14,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPJBKKLPOJLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)F)C(=O)OCC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,6-diisopropylphenyl)benzamide](/img/structure/B4876978.png)

![N-[2-(aminocarbonyl)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4876991.png)
![2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876994.png)
![4-[(3-{[(2-ethoxyphenyl)amino]carbonyl}-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4877009.png)
![1-(2,5-dimethylphenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4877012.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}thiomorpholine](/img/structure/B4877019.png)

![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}-5-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4877029.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4877039.png)
![1-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4877040.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4877048.png)
![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)